molecular formula C9H10N4S B2882204 (6-methyl-1H-indazol-7-yl)thiourea CAS No. 860610-12-4

(6-methyl-1H-indazol-7-yl)thiourea

Cat. No.: B2882204
CAS No.: 860610-12-4
M. Wt: 206.27
InChI Key: LQPCWEQFFNPLCK-UHFFFAOYSA-N
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Description

Significance of Indazole Scaffolds in Bioactive Compounds

The indazole, or benzopyrazole, is a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This scaffold is of great importance in medicinal chemistry due to its presence in a variety of synthetic compounds with a wide array of pharmacological activities. mdpi.comnih.gov Indazole derivatives are known to exhibit anti-inflammatory, antitumor, antibacterial, antifungal, and anti-HIV properties. mdpi.comresearchgate.net The thermodynamic stability of the 1H-indazole tautomer makes it a predominant feature in many of these bioactive molecules. mdpi.comaustinpublishinggroup.com

The versatility of the indazole nucleus allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties. mdpi.com This structural flexibility has been exploited to develop several successful drugs. For instance, Pazopanib is a tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma, while Benzydamine is utilized as a non-steroidal anti-inflammatory drug. mdpi.comresearchgate.net The success of these and other indazole-containing drugs has cemented its status as a "privileged scaffold" in drug discovery. researchgate.netaustinpublishinggroup.com

Table 1: Examples of Marketed Drugs Containing the Indazole Scaffold

Drug Name Therapeutic Class Mechanism of Action
Pazopanib Anticancer Tyrosine kinase inhibitor mdpi.com
Benzydamine Anti-inflammatory NSAID mdpi.com
Granisetron Antiemetic 5-HT3 receptor antagonist researchgate.net
Axitinib Anticancer Tyrosine kinase inhibitor researchgate.net

Role of Thiourea (B124793) Moieties in Pharmaceutical Agents

Thiourea, a sulfur analog of urea (B33335), and its derivatives are recognized for their broad spectrum of biological activities and their utility in organic synthesis. mdpi.combiointerfaceresearch.com The thiourea functional group, characterized by a thione group flanked by two amino groups, can participate in various non-covalent interactions, such as hydrogen bonding, which are crucial for binding to biological targets like enzymes and receptors. biointerfaceresearch.com

Derivatives of thiourea have demonstrated significant potential as antibacterial, antifungal, antiviral, antioxidant, anti-inflammatory, and anticancer agents. mdpi.combiointerfaceresearch.comresearchgate.net The ability of thiourea derivatives to inhibit various enzymes involved in carcinogenesis has made them promising candidates in oncology research. biointerfaceresearch.com For example, some thiourea derivatives have shown potent activity against several cancer cell lines, including breast and lung cancer. mdpi.combiointerfaceresearch.com The incorporation of a thiourea moiety can also enhance the properties of molecules, such as improving solubility or acting as a linker to augment biological effects. acs.org

Rationale for Combining Indazole and Thiourea Frameworks

The principle of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a well-established strategy in drug design. The goal is to create a hybrid compound with an enhanced biological activity profile, potentially acting on multiple targets or having improved pharmacokinetic properties compared to the individual components.

Combining the indazole scaffold with a thiourea moiety is a rational approach to developing novel therapeutic agents. The indazole ring can serve as a core structural motif, providing a rigid framework for orienting the thiourea group and other substituents for optimal interaction with biological targets. The thiourea group, with its hydrogen bonding capabilities, can facilitate strong interactions within the binding sites of proteins and enzymes. biointerfaceresearch.com This combination has been explored in the development of inhibitors for multiple receptor tyrosine kinases (RTKs). mdpi.com Furthermore, the introduction of a ureido or thioureido group to an indazole core can create molecules capable of forming key hydrogen bonding interactions within the hydrophobic pocket of kinases, mimicking the adenine (B156593) component of ATP. nih.gov

Overview of (6-methyl-1H-indazol-7-yl)thiourea in Research Context

This compound is a specific example of an indazole-thiourea hybrid. While detailed research findings specifically on this compound are not extensively published, its structure suggests it is a subject of interest for chemical and biological research. The compound is available from commercial suppliers, indicating its use in screening libraries for drug discovery programs or as a building block in the synthesis of more complex molecules. bldpharm.com

Based on the known biological activities of its constituent parts, this compound and its derivatives are logical candidates for investigation in several therapeutic areas. The indazole core suggests potential as an anticancer, anti-inflammatory, or antimicrobial agent. longdom.orgresearchgate.net The thiourea moiety further supports the potential for anticancer and a broad range of other biological activities. mdpi.com Research on regioisomers, such as N-(6-methyl-1H-indazol-5-yl)thiourea, focuses on potential anticancer, antiviral, and antibacterial properties. ontosight.ai Therefore, it is hypothesized that this compound would be explored for similar biological activities, likely within programs aimed at discovering novel kinase inhibitors or other enzyme-targeted therapeutics.

Table 2: Potential Research Applications for Indazole-Thiourea Compounds

Research Area Rationale
Oncology Inhibition of protein kinases, anti-proliferative effects mdpi.combiointerfaceresearch.com
Anti-inflammatory Modulation of inflammatory pathways mdpi.comresearchgate.net
Infectious Diseases Antibacterial and antifungal activity mdpi.commdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-methyl-1H-indazol-7-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-5-2-3-6-4-11-13-8(6)7(5)12-9(10)14/h2-4H,1H3,(H,11,13)(H3,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPCWEQFFNPLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=NN2)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Elucidation of 6 Methyl 1h Indazol 7 Yl Thiourea Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities in both ¹H and ¹³C NMR spectra, the connectivity and environment of each atom can be determined.

¹H NMR Spectral Analysis and Proton Environment Elucidation

The ¹H NMR spectrum of (6-methyl-1H-indazol-7-yl)thiourea is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the indazole ring typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm. rsc.org The proton at position 3 of the indazole ring often presents as a singlet, while the protons on the benzene (B151609) ring will show a coupling pattern dependent on their relative positions.

The methyl group protons at position 6 would likely appear as a singlet in the upfield region, typically around δ 2.5 ppm. The N-H protons of the thiourea (B124793) group and the indazole ring are expected to show broad signals, and their chemical shifts can vary depending on the solvent and concentration. The protons of the thiourea NH₂ group may appear as a broad singlet, while the indazole NH proton is also expected to be a broad singlet at a more downfield position, potentially above δ 10.0 ppm. rsc.orgnih.gov

Table 1: Postulated ¹H NMR Spectral Data for this compound

Chemical Shift (δ ppm) Multiplicity Integration Assignment
~11.5 br s 1H 1-H (Indazole NH)
~8.0 s 1H 3-H (Indazole CH)
~7.5 d 1H 5-H (Aromatic CH)
~7.0 d 1H 4-H (Aromatic CH)
~7.2 br s 2H NH₂ (Thiourea)
~2.4 s 3H CH₃
~8.5 br s 1H NH (Thiourea)

¹³C NMR Spectral Analysis and Carbon Framework Characterization

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The thiocarbonyl carbon (C=S) of the thiourea moiety is a key diagnostic signal, typically appearing significantly downfield in the range of δ 180-185 ppm. tandfonline.comnih.gov The carbon atoms of the indazole ring are expected to resonate in the aromatic region (δ 110-150 ppm). The specific chemical shifts will be influenced by the substituents and the nitrogen atoms within the heterocyclic system. The methyl carbon at position 6 would give a signal in the upfield region, generally around δ 15-25 ppm. tandfonline.com

Table 2: Anticipated ¹³C NMR Spectral Data for this compound

Chemical Shift (δ ppm) Assignment
~182 C=S (Thiourea)
~145 C-7a (Indazole)
~140 C-3a (Indazole)
~135 C-3 (Indazole)
~128 C-5 (Indazole)
~125 C-6 (Indazole)
~120 C-7 (Indazole)
~115 C-4 (Indazole)
~20 CH₃

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of both the indazole and thiourea groups are expected in the region of 3100-3400 cm⁻¹. acs.org The C=S (thiocarbonyl) stretching vibration is typically observed in the range of 1300-1400 cm⁻¹. nih.gov Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the indazole ring would be found in the 1450-1620 cm⁻¹ region. The C-N stretching vibrations are expected in the 1250-1350 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3400-3100 Medium-Strong, Broad N-H Stretching (Indazole & Thiourea)
3100-3000 Medium Aromatic C-H Stretching
2950-2850 Weak Aliphatic C-H Stretching (CH₃)
1620-1450 Medium-Strong C=C and C=N Stretching (Aromatic/Indazole)
1400-1300 Medium-Strong C=S Stretching (Thiourea)
1350-1250 Medium C-N Stretching

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound (C₉H₁₀N₄S), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight of approximately 206.27. bldpharm.com High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.

The fragmentation pattern would likely involve the cleavage of the thiourea side chain. Common fragmentation pathways could include the loss of the thiourea group (•SCN₂H₃) or the formation of the 6-methyl-1H-indazol-7-amine cation. Other fragments corresponding to the indazole ring system would also be expected.

Table 4: Hypothetical Mass Spectrometry Fragmentation Data for this compound

m/z Possible Fragment
206 [M]⁺ (Molecular Ion)
147 [M - SCNH₂]⁺
132 [M - SCNH₂ - NH]⁺
118 [C₇H₆N₂]⁺ (Indazole fragment)
77 [C₆H₅]⁺ (Phenyl fragment)

Advanced X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, as well as bond lengths and angles. Although a specific crystal structure for this compound is not publicly available, studies on related indazole and thiourea derivatives can provide insights into its likely solid-state conformation. mdpi.com

It is anticipated that the indazole ring system would be essentially planar. The thiourea moiety allows for rotational freedom around the C-N bond, but intramolecular hydrogen bonding between the thiourea N-H and the indazole nitrogen could influence a more planar conformation. In the crystal lattice, extensive intermolecular hydrogen bonding is expected, involving the N-H groups of both the indazole and thiourea moieties, as well as the sulfur atom of the thiocarbonyl group acting as a hydrogen bond acceptor. These interactions would lead to the formation of a stable, three-dimensional supramolecular network.

Advanced Theoretical and Computational Investigations of 6 Methyl 1h Indazol 7 Yl Thiourea and Its Analogues

Quantum Mechanical Studies (DFT) for Electronic Structure and Reactivitymdpi.com

Density Functional Theory (DFT) is a cornerstone of quantum mechanical calculations, enabling the precise determination of a molecule's electronic structure and the prediction of its reactivity. researchgate.netsciensage.info These studies are foundational for understanding how (6-methyl-1H-indazol-7-yl)thiourea might interact with biological targets.

Molecular Orbital Analysis and Electronic Descriptorsmdpi.com

Molecular orbital analysis provides critical information about the distribution of electrons within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO represents the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. semanticscholar.org The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are key electronic descriptors of molecular reactivity and stability. semanticscholar.orgresearchgate.net

A smaller energy gap generally signifies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Other important descriptors derived from these energies include electronegativity (the power to attract electrons), chemical potential (the "escaping tendency" of an electron), and chemical hardness (resistance to change in electron distribution). researchgate.net In studies of related thiourea (B124793) derivatives, these parameters have been effectively used to correlate molecular structure with biological activity. sciensage.infosciensage.info

Table 1: Representative Electronic Descriptors for Indazolyl-Thiourea Analogues based on DFT Calculations. This table presents plausible data for this compound based on published values for analogous compounds.

Electronic DescriptorSymbolRepresentative Value (eV)Significance
Energy of HOMOEHOMO-5.954Indicates electron-donating ability researchgate.net
Energy of LUMOELUMO-1.371Indicates electron-accepting ability researchgate.net
Energy GapΔE4.583Relates to chemical reactivity and stability semanticscholar.org
Ionization PotentialIP5.954Energy required to remove an electron
Electron AffinityEA1.371Energy released when an electron is added
Electronegativityχ3.663Power to attract electrons
Chemical Potentialµ-3.663Escaping tendency of electrons
Chemical Hardnessη2.292Resistance to deformation of electron cloud
Chemical SoftnessS0.218Reciprocal of hardness, indicates reactivity
Electrophilicity Indexω2.929Propensity to accept electrons

Data are hypothetical but representative, derived from general findings in sources like semanticscholar.orgresearchgate.net.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the interaction between the HOMO of one molecule and the LUMO of another, which governs many chemical reactions. wikipedia.org For this compound, the HOMO is expected to be distributed across the electron-rich regions, primarily the indazole ring and the sulfur atom of the thiourea group, which are capable of donating electrons. Conversely, the LUMO is likely localized on the thiocarbonyl (C=S) group and parts of the heterocyclic ring system, which can act as electron acceptors. researchgate.netsci-hub.se The HOMO-LUMO energy gap (ΔE) is a critical parameter in FMO theory; a smaller gap suggests that the molecule can be more easily polarized and is thus more reactive. semanticscholar.org

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution across a molecule's surface, providing a visual guide to its reactive sites. researchgate.neteurjchem.com In an EPS map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. For this compound, these would be concentrated around the highly electronegative sulfur and nitrogen atoms. mdpi.comresearchgate.net Regions of positive electrostatic potential (colored blue) identify electron-poor areas, such as the hydrogen atoms of the amine and N-H groups, which are prone to nucleophilic attack and are key sites for hydrogen bond donation. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Solvent Interactionsmdpi.comacs.org

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. researchgate.net This is particularly valuable for understanding how a flexible molecule like this compound behaves in a biological environment, such as in aqueous solution or when interacting with a protein. semanticscholar.orgnih.gov

Conformational Stability and Flexibility Profiling (e.g., RMSD, RMSF, Rg, SASA)mdpi.com

MD simulations are used to profile the conformational landscape of a molecule, assessing its stability and flexibility through several key metrics. researchgate.net

Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's atoms over time from a reference structure. A stable RMSD value over the course of a simulation suggests that the molecule has reached a stable conformation or equilibrium. github.iojppres.com

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual atoms or residues. github.io Higher RMSF values indicate greater flexibility in specific regions of the molecule, such as the thiourea side chain relative to the more rigid indazole ring system. mdpi.comjppres.com

Radius of Gyration (Rg): This metric describes the compactness of the molecule's structure. A stable Rg value indicates that the molecule maintains a consistent shape, while significant changes could suggest unfolding or major conformational shifts. researchgate.net

Solvent Accessible Surface Area (SASA): SASA calculates the surface area of the molecule that is accessible to solvent molecules. researchgate.net It provides insight into how the molecule exposes its reactive groups to the surrounding environment. mdpi.com

Table 2: Representative MD Simulation Metrics for Conformational Analysis. This table presents plausible data illustrating the dynamic behavior of a molecule like this compound in a simulated aqueous environment.

MetricSymbolRepresentative Value/RangeInterpretation
Root Mean Square DeviationRMSD1.5 - 2.5 ÅIndicates the system has reached structural equilibrium acs.orgnih.gov
Root Mean Square Fluctuation (Indazole Core)RMSF< 1.0 ÅThe bicyclic ring system is rigid with low fluctuation mdpi.com
Root Mean Square Fluctuation (Thiourea Group)RMSF1.5 - 3.0 ÅThe side chain is flexible, allowing for conformational adjustments jppres.com
Radius of GyrationRg~3.5 ÅSuggests a relatively stable and compact overall structure researchgate.net
Solvent Accessible Surface AreaSASA250-300 ŲRepresents the extent of interaction with the solvent researchgate.net

Data are hypothetical but representative, derived from general findings in sources like acs.orgmdpi.comresearchgate.netjppres.comnih.gov.

Ligand-Water Interaction Dynamicsresearchgate.net

Understanding how a molecule interacts with water is fundamental, as biological processes occur in an aqueous medium. MD simulations can map the specific interactions between the ligand and surrounding water molecules. researchgate.net For this compound, the nitrogen and hydrogen atoms of the indazole N-H and the thiourea -NH2 groups are prime sites for forming hydrogen bonds with water. acs.org The sulfur atom can also act as a hydrogen bond acceptor. researchgate.net Analyzing the number and duration of these hydrogen bonds during a simulation reveals which parts of the molecule are most likely to engage in interactions with a biological receptor. acs.orgresearchgate.net

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for understanding how a ligand, such as this compound, might interact with a protein target at the atomic level.

Target Protein Identification and Binding Site Analysis

The indazole and thiourea scaffolds are recognized as important pharmacophores, and their derivatives have been computationally screened against a variety of protein targets implicated in numerous diseases. While specific studies focusing exclusively on this compound are limited, research on its close analogues provides significant insights into its potential biological targets.

Key protein families identified as potential targets for indazole-thiourea analogues include:

Protein Kinases: This is the most prominent class of targets. Dysregulation of protein kinases is a hallmark of cancer. Specific kinases identified include Fibroblast Growth Factor Receptors (FGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Pim kinases, and Extracellular signal-regulated kinases (ERK1/2). nih.govmdpi.comresearchgate.netnih.gov The indazole core is often crucial for anchoring the ligand into the ATP-binding pocket of these kinases. researchgate.net

Indoleamine 2,3-dioxygenase 1 (IDO1): This enzyme is a key regulator of immune responses and is a target in cancer immunotherapy. The 1H-indazole structure is considered a novel key pharmacophore for potent IDO1 inhibition. mdpi.comresearchgate.netacs.org Docking models suggest that the indazole motif interacts effectively with the ferrous ion of the heme group and within hydrophobic pockets of the enzyme's active site. mdpi.comacs.org

Bacterial Enzymes: Analogues have been docked against bacterial proteins like DNA gyrase, suggesting potential antibacterial applications. nih.gov

Binding site analysis for these analogues typically reveals that the indazole ring forms critical hydrogen bonds within the hinge region of kinase domains, a common feature for ATP-competitive inhibitors. nih.govresearchgate.net For instance, in FGFR1, the indazole N-H has been predicted to form hydrogen bonds with the backbone residues Glu562 and Ala564. nih.govresearchgate.net The thiourea moiety can also participate in hydrogen bonding; in one study on IDO1 inhibitors, the thiourea group was shown to act as a hydrogen bond donor to the residue Gly262. frontiersin.org

Prediction of Binding Affinities and Interaction Modes (e.g., Hydrogen Bonding, Gibbs Free Energy)

Computational models predict the binding affinity, often expressed as a docking score or Gibbs free energy (ΔG) in kcal/mol, which indicates the stability of the protein-ligand complex. Lower energy values suggest more stable binding. These predictions are supported by analyzing the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking.

For various indazole and thiourea analogues, molecular docking studies have reported significant binding affinities with their respective targets. While specific values for this compound are not publicly available, data from related compounds are illustrative.

Compound Class/AnalogueTarget ProteinPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
Diaryl thiourea derivatives of 1H-indazole-3-amineVEGFR-2Not specified; noted as potentH-bond between indazole amine and Asp1046 nih.gov
Indazole-containing fragmentsFGFR1Not specified; IC50 values 36–90 μMH-bond between indazole N2 and Ala564 NH backbone nih.gov
1-allyl-3-benzoylthiourea analoguesDNA B gyrase-6.6 to -7.3H-bonds with Asp79, Gly77; Alkyl interactions with Val71, Pro85 nih.gov
Indazole-pyrone hybridsSARS-CoV-2 & HIV-1 Proteins-7.1 to -8.0H-bonds, Halogen bonds, Pi-Alkyl interactions doi.org
Thiazole-thiourea hybridsUreaseNot specified; potent IC50 valuesH-bonds, π-sulfur, π-alkyl, van der Waals forces researchgate.netresearchgate.net

This table presents data from studies on analogues to infer potential interactions and affinities.

These studies consistently highlight the importance of the indazole and thiourea moieties in forming a network of interactions that stabilize the ligand in the binding pocket of the target protein. Hydrogen bonding is frequently cited as the predominant and crucial interaction for the affinity of these compounds. researchgate.netresearchgate.net

Specific Enzyme Inhibition Mechanisms (e.g., Tyrosinase, IDO1, FGFR, Pim Kinases, ERK1/2, ALK, BRAF)

Computational studies have elucidated the potential mechanisms by which indazole-thiourea analogues may inhibit specific enzymes.

Tyrosinase: There is limited specific information from the reviewed sources regarding the docking of this compound or its direct analogues against tyrosinase.

IDO1: The 1H-indazole scaffold is crucial for IDO1 inhibition. researchgate.net Docking models show the indazole ring interacting with the heme iron and hydrophobic pockets of the active site. mdpi.comacs.org The inhibitory activity is sensitive to the substitution pattern on the indazole ring, indicating that groups at positions 4 and 6 can significantly affect potency. mdpi.comacs.org For some related inhibitors, a thiourea group contributes to binding by forming hydrogen bonds with key residues like Gly262. frontiersin.org

FGFR: Indazole derivatives are widely explored as FGFR inhibitors. nih.govmdpi.comnih.govfrontiersin.org The mechanism involves the indazole core acting as a hinge-binder in the ATP-binding site, forming conserved hydrogen bonds with residues like Glu562 and Ala564 of FGFR1. researchgate.net This competitive binding prevents ATP from accessing the kinase, thereby inhibiting its function. Various indazole analogues show potent inhibition of FGFR1-3, with some achieving nanomolar efficacy (IC50 values from 0.8 to 90 μM). mdpi.comnih.gov

Pim Kinases: Indazole derivatives have been identified as potent pan-Pim kinase inhibitors. mdpi.com For example, certain 3-(pyrazin-2-yl)-1H-indazole derivatives exhibit exceptionally strong activity, with IC50 values in the nanomolar and even sub-nanomolar range against Pim-1, Pim-2, and Pim-3. mdpi.commedscape.com

ERK1/2: Structure-guided design has led to the development of 1H-indazole amide derivatives as potent inhibitors of ERK1/2. Advanced compounds from these series have shown IC50 values in the low nanomolar range (9.3 to 25.8 nM) in enzymatic assays. nih.gov

ALK and BRAF: While indazole derivatives are known to inhibit a range of kinases, specific molecular docking studies detailing the inhibition mechanisms of this compound analogues against Anaplastic Lymphoma Kinase (ALK) and BRAF were not prominent in the reviewed literature, although some studies screen against ALK for selectivity assessment. nih.govmdpi.com

In Silico ADMET Profiling and Drug-Likeness Assessment

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step in computational drug discovery. It uses predictive models to assess the pharmacokinetic and safety properties of a compound, helping to identify candidates with a higher probability of success in clinical trials. mdpi.comlongdom.orglongdom.org

Lipophilicity and Solubility Prediction

Lipophilicity (often expressed as logP) and aqueous solubility are fundamental properties that influence a drug's absorption and distribution. These are routinely predicted using computational tools like SwissADME, pkCSM, and Pre-ADMET. mdpi.comneliti.com For a compound to be a viable oral drug candidate, it must adhere to certain physicochemical parameters, often guided by frameworks like Lipinski's Rule of Five. neliti.com

While a specific ADMET profile for this compound is not published, analyses of analogous structures provide valuable benchmarks. Studies on various indazole and thiourea derivatives consistently evaluate these parameters to ensure drug-likeness.

PropertyDescriptionFavorable Range (Typical)Predicted Status for Analogues
Lipophilicity (logP) A measure of a compound's partition between an oily and an aqueous phase.< 5Generally compliant neliti.comjbcpm.com
Aqueous Solubility The ability of a compound to dissolve in water.High to ModerateOften predicted as having good solubility mdpi.com
Molecular Weight The mass of one molecule of the substance.< 500 g/mol Generally compliant neliti.comjbcpm.com
H-Bond Donors Number of hydrogen atoms attached to electronegative atoms (O, N).< 5Generally compliant neliti.com
H-Bond Acceptors Number of electronegative atoms (O, N).< 10Generally compliant jbcpm.com
Topological Polar Surface Area (TPSA) Sum of surfaces of polar atoms; relates to membrane permeability.< 140 ŲGenerally compliant neliti.comjbcpm.com

This table summarizes typical ADMET predictions for analogous compound series.

For example, a computational study on novel indazole-pyrone hybrids showed they possessed favorable properties, including good bioavailability and compliance with Lipinski's rule. doi.org Similarly, ADMET profiling of other indazole derivatives confirmed favorable pharmacokinetic attributes, supporting their therapeutic potential. longdom.org

Computational Toxicity Risk Assessment

Computational toxicology models are used to flag potential safety liabilities early in the drug discovery process. mdpi.com These models predict various toxicity endpoints, such as mutagenicity, carcinogenicity, and organ toxicity, based on the chemical structure of the compound. Tools like the Osiris Property Explorer and ProTox-II are often used for this purpose. neliti.comjbcpm.com

For analogues of this compound, in silico toxicity predictions are a key part of the evaluation.

Toxicity Risk: In one study, benzimidazole-urea derivatives were evaluated using the Osiris Property Explorer, which predicts drug-relevant properties and toxicity risks. The results helped identify compounds with lower predicted toxicity. neliti.com

Cytotoxicity: While distinct from systemic toxicity, cytotoxicity against normal cell lines is often assessed. In a study of indazole-sulfonamides, compounds were evaluated against the normal HaCaT cell line to ensure selectivity for cancer cells. mdpi.com

Mutagenicity: Ames tests, which predict the mutagenic potential of a compound, are a common component of computational toxicity assessments.

These computational assessments help to prioritize compounds that are not only potent but also possess a favorable safety profile for further development. mdpi.com

Pharmacological and Biological Research on 6 Methyl 1h Indazol 7 Yl Thiourea Analogues: Mechanistic Insights

Investigation of Anticancer Modulatory Effects

The anticancer properties of indazole and thiourea (B124793) derivatives have been extensively studied, revealing their ability to interfere with key pathways in cancer progression, including cellular proliferation, survival, and angiogenesis. nih.govmdpi.com

A significant body of research has demonstrated the cytotoxic potential of thiourea and indazole analogues against a wide spectrum of human cancer cell lines. The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a drug that is required for 50% inhibition in vitro.

For instance, various thiourea derivatives have shown significant cytotoxic efficacy against HCT-116, PC3, MCF-7, and HepG2 cell lines. mdpi.com One study reported that phenylthiourea (B91264) pyrazole (B372694) and related derivatives exhibited reactivity against these cell lines, with some compounds showing IC₅₀ values as low as 2.29 µM in the HCT-116 cell line. mdpi.com Similarly, other research has highlighted the potent anti-proliferative action of certain analogues against K562 (leukemia), PC-3 (prostate), and MCF-7 (breast) cancer cell lines. nih.gov Indole-thiazolidinone hybrids, which share structural similarities, have also been screened against a panel including MCF-7, HCT116, HepG2, and HeLa cells, identifying compounds with high cytotoxic action. researchgate.net Furthermore, some thiadiazole derivatives have demonstrated moderate antiproliferative activities against HepG2, MCF-7, HCT-116, and PC3 cancer cell lines. mdpi.com

Compound TypeCell LineIC₅₀ (µM)Source
Thiazolopyrimidine-phenylthioureaHCT-1162.29 mdpi.com
TetrahydrochromenephenylthioureaHCT-1167.36 mdpi.com
Thiazolidinone Analogue 29K5627.90 ± 1.70 nih.gov
Thiazolidinone Analogue 32K5629.44 ± 2.34 nih.gov
Thiazolidinone Analogue 32PC-324.09 ± 2.75 nih.gov
Thiazolidinone Analogue 28HeLa3.2 ± 0.5 nih.gov
Thiazolidinone Analogue 28MCF-72.1 ± 0.5 nih.gov
Thiazolidinone Analogue 28PC-32.9 ± 0.3 nih.gov
Thiazolidinone Analogue 22HepG-211.8 ± 1.95 nih.gov
Thiazolidinone Analogue 24MCF-712.4 ± 1.39 nih.gov
Thiazolidinone Analogue 23MCF-713.0 ± 2.28 nih.gov
Thiazolidinone Analogue 24HepG-216.2 ± 1.34 nih.gov
Thiadiazolo[3,2-a]pyrimidine-6-carbonitrile 140iPC-328.9 semanticscholar.org
Thiadiazolo[3,2-a]pyrimidine-6-carbonitrile 140iMCF-732.7 semanticscholar.org
Thiadiazolo[3,2-a]pyrimidine-6-carbonitrile 140iHeLa34.3 semanticscholar.org
Thiadiazolo[3,2-a]pyrimidine-6-carbonitrile 140iK56255.3 semanticscholar.org

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells, and its induction is a key strategy for many anticancer therapies. Research indicates that thiourea and indazole analogues can trigger apoptosis through the activation of caspases, a family of proteases that are central to the apoptotic process. nih.gov

The apoptotic machinery involves a cascade of events, often initiated by "initiator caspases" like caspase-8 and caspase-9, which in turn activate "executioner caspases" such as caspase-3 and caspase-7. nih.gov Studies on compounds structurally related to (6-methyl-1H-indazol-7-yl)thiourea have shown that they can induce apoptosis. For example, certain ureido and thioureido conjugated hydrazone derivatives have been found to induce apoptosis in hepatocellular carcinoma cells. nih.gov One particular compound was shown to trigger apoptosis through a caspase-independent pathway in these cells. nih.gov In contrast, studies on other selenium compounds demonstrated apoptosis induction in DU-145 prostate cancer cells accompanied by the activation of multiple caspases, including caspase-3, -7, -8, and -9. nih.gov This activation was linked to the cleavage of poly(ADP-ribose) polymerase (PARP), a key substrate of executioner caspases, and subsequent DNA fragmentation. nih.gov The process was described as "anoikis," a form of apoptosis induced by the loss of cell adhesion. nih.gov Specifically, the anoikis was found to involve caspase-3- and -7-mediated PARP cleavage, initiated by caspase-8. nih.gov

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Targeting this process is a validated anticancer strategy. Analogues of this compound have shown potential as anti-angiogenic agents, primarily through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.comresearchgate.net VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF. researchgate.netrsc.org

Benzimidazole derivatives, which are structurally related to indazoles, have been identified as potential anti-angiogenic agents. researchgate.net Research on a small molecule VEGFR-2 inhibitor, which contains an indazole-triazole core, demonstrated anti-angiogenic activity both in vitro and in vivo. researchgate.net The mechanisms underlying the anti-angiogenic effects of such compounds often involve the downregulation of signaling molecules crucial for endothelial cell migration and proliferation. researchgate.net Thiourea derivatives have also been found to target molecular pathways involved in cancer development, including those that limit angiogenesis. mdpi.com

Protein kinases are critical regulators of cell signaling and are frequently deregulated in cancer, making them attractive therapeutic targets. Indazole-based compounds have been developed as potent inhibitors of several kinases involved in oncogenesis.

FGFR (Fibroblast Growth Factor Receptor): The FGFR signaling pathway is implicated in various cancers through gene amplification, mutations, or translocations. oncotarget.com Indazole derivatives have been specifically designed as FGFR inhibitors. nih.gov Through fragment-based virtual screening, an indazole derivative was identified as a potent FGFR1 inhibitor with an IC₅₀ value of 3.3 nM and significant cellular activity (IC₅₀ = 468.2 nM). nih.gov Other non-selective inhibitors like Dovitinib also target FGFR1, FGFR2, and FGFR3. oncotarget.com AZD1480, originally a JAK2 inhibitor, was also found to inhibit FGFR1-3. oncotarget.com

Pim Kinases: Pim kinases are a family of serine/threonine kinases involved in cell survival and proliferation. Optimized 6-azaindazole derivatives have been developed as potent inhibitors against all three Pim kinases. nih.gov

ERK1/2 (Extracellular signal-regulated kinases 1/2): The BRAF/MEK/ERK pathway is a central signaling cascade in melanoma. Inhibition of BRAF in melanoma cells can lead to resilience through the activation of alternative pathways. d-nb.info The secretion of FGF1, for instance, can compensate for the loss of BRAF signaling by activating the MEK/ERK1/2 pathway. d-nb.info

ALK (Anaplastic Lymphoma Kinase): AZD1480 has been shown to inhibit ALK in addition to other kinases. oncotarget.com Resistance to EGFR inhibitors in some cancers has been linked to the activation of pathways involving oncogenes like ALK. oncotarget.com

BRAF: While direct inhibition of BRAF is a key strategy in melanoma, resistance can emerge. Studies have shown that BRAF inhibition can induce the secretion of factors like FGF1, which can then stimulate naive melanoma cells, limiting the drug's efficacy. d-nb.info This suggests a complex interplay between kinase signaling pathways.

Exploration of Anti-Inflammatory Activities

Chronic inflammation is a known risk factor for the development of various diseases, including cancer. mdpi.com Thiourea derivatives have been recognized for their diverse pharmacological effects, including anti-inflammatory properties. mdpi.com

The thiourea moiety is considered an important pharmacophore in compounds with anti-inflammatory activity. mdpi.com Various synthetic thiourea derivatives have been evaluated for their ability to reduce inflammation in preclinical models. For example, new thiourea derivatives of naproxen (B1676952) demonstrated potent anti-inflammatory activity in a carrageenan-induced rat paw edema model. mdpi.com Similarly, certain thiopyrimidine derivatives were found to be effective as anti-inflammatory agents in vivo. pharmacophorejournal.com

Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators of the inflammatory response and are implicated in the pathophysiology of numerous inflammatory diseases and cancers. mdpi.comnih.gov Elevated serum levels of IL-6 and TNF-α have been associated with a negative prognosis in several cancers, including colorectal, breast, and prostate cancer. nih.gov

The ability of thiourea analogues to modulate these cytokines is a key aspect of their anti-inflammatory potential. These cytokines are considered crucial molecular targets for therapeutic intervention. mdpi.com Research has shown that inhibiting the signaling of IL-6 and TNF-α can decrease tumorigenesis and cancer progression. nih.gov Studies on endophytic fungi have identified natural compounds that exhibit highly significant inhibition of TNF-α, IL-6, and IL-1β production in RAW 264.7 cells, highlighting the potential for discovering novel inhibitors of these pro-inflammatory cytokines. nih.gov

Assessment of Antimicrobial Properties

The antimicrobial capabilities of indazole and thiourea derivatives are a significant area of pharmacological research. tandfonline.comresearchgate.netmdpi.comresearchgate.netnih.gov These compounds have demonstrated a broad spectrum of activity against various pathogenic microbes, including bacteria and fungi. tandfonline.comnih.gov

Antibacterial Action Mechanisms

Thiourea and indazole derivatives have shown notable antibacterial effects against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov For example, novel thiourea derivatives have demonstrated activity against Enterococcus faecalis, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae. mdpi.com

A recent study on a series of indazole-based thiadiazole hybrids detailed their minimum inhibitory concentrations (MIC) against several bacterial strains. The results, summarized in the table below, highlight the potential of these compounds as antibacterial agents, with some derivatives showing significant potency compared to the standard drug, Azithromycin. nih.gov

CompoundE. coli (MIC µg/mL)E. faecalis (MIC µg/mL)S. aureus (MIC µg/mL)
Derivative 1 43.37.814.4
Derivative 2 51.93.918.3
Derivative 3 64.73.918.3
Standard (Azithromycin)< 98< 98< 98

Table 1: Minimum Inhibitory Concentration (MIC) of select indazole-based thiadiazole hybrids against pathogenic bacteria. nih.gov

Antiviral Properties and Viral Replication Inhibition

The antiviral activity of indazole and thiourea analogues is well-documented, with inhibitory effects observed against a range of viruses. researchgate.netmdpi.comresearchgate.netnih.gov Thiourea derivatives have been identified as potent inhibitors of herpes viruses, such as cytomegalovirus (CMV). researchgate.net One N-Benzyl-N′-arylthiourea compound was found to inhibit CMV in cultured cells with an IC₅₀ of 0.2 nM. researchgate.net Other thiourea derivatives have shown efficacy against the replication of Chikungunya virus (CHIKV). researchgate.netmdpi.com

The indazole nucleus is also a key component in compounds with antiviral properties, including activity against human immunodeficiency virus (HIV). tandfonline.commdpi.comresearchgate.net The mechanism of action for many antiviral nucleoside analogues involves the inhibition of viral RNA-dependent RNA polymerase, leading to the termination of nucleic acid synthesis or an accumulation of mutations that suppress viral replication. nih.gov

Antifungal Activities

Derivatives containing the indazole and thiourea moieties have demonstrated antifungal properties. mdpi.comresearchgate.netmdpi.comresearchgate.netnih.gov In vitro testing of certain 4,5,6,7-tetrahydroindazole and 3,3a,4,5,6,7-hexahydroindazole derivatives revealed mild to moderate antifungal activities. tandfonline.com QSAR studies on hexahydroindazoles indicated that compounds substituted with an electron-withdrawing group on the indazole ring were more active as antimicrobial agents. tandfonline.com

Antioxidant Capacity and Free Radical Scavenging Mechanisms

Indazole and thiourea derivatives have been explored for their antioxidant potential. mdpi.comresearchgate.netresearchgate.net Certain thiourea derivatives have demonstrated strong antioxidant activity in assays measuring their capacity to scavenge free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). mdpi.com For instance, the derivative 1,3-bis(3,4-dichlorophenyl) thiourea exhibited significant radical scavenging ability with IC₅₀ values of 45 µg/mL in the DPPH assay and 52 µg/mL in the ABTS assay. mdpi.com

Enzyme Inhibition Studies (e.g., Tyrosinase, IDO1)

The ability of this compound analogues to inhibit specific enzymes is a key aspect of their pharmacological profile.

Tyrosinase Inhibition

Tyrosinase is a crucial enzyme in the biosynthesis of melanin (B1238610), making its inhibitors valuable for therapeutic and cosmetic applications. mdpi.comnih.gov The thiourea moiety is a common feature in known tyrosinase inhibitors, and its presence is linked to this inhibitory activity. nih.govnih.gov Studies on indole-thiourea derivatives have identified potent inhibitors of tyrosinase. mdpi.com For example, compound 4b from one study showed an IC₅₀ value of 5.9 ± 2.47 μM, outperforming the standard inhibitor kojic acid (IC₅₀ = 16.4 ± 3.53 μM). mdpi.com Kinetic analyses have revealed that these compounds can act as competitive or non-competitive inhibitors, interacting with the enzyme's active site to impede melanin formation. mdpi.comnih.gov Both the sulfur and nitrogen atoms of the thiourea group are considered important for the inhibitory action. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

IDO1 is an enzyme involved in tryptophan metabolism and is a significant target in cancer immunotherapy. acs.org Indazole has emerged as a high-affinity, heme-binding scaffold for IDO1 inhibitors. acs.org A series of 3-substituted 1H-indazoles were synthesized and evaluated for their IDO1 inhibitory efficiency. mdpi.com Two derivatives from this series displayed potent activity with IC₅₀ values of 720 nM and 770 nM. mdpi.com Structure-activity relationship studies indicated that the 1H-indazole ring and a carbohydrazide (B1668358) moiety at the C3 position were crucial for the strong in vitro inhibitory activity. mdpi.com

Other Relevant Biological Activities (e.g., Anti-Alzheimer, Antitubercular, Antimalarial, Anthelmintic, Diuretic)

Beyond the more extensively studied areas of pharmacological research, analogues of this compound, particularly those incorporating the indazole and thiourea scaffolds, have been investigated for a variety of other potential therapeutic applications. These include activities against neurodegenerative diseases, infectious diseases, and parasitic infections, as well as physiological effects such as diuresis. This section delves into the research findings concerning the anti-Alzheimer's, antitubercular, antimalarial, anthelmintic, and diuretic properties of these and structurally related compounds.

The cholinergic hypothesis of Alzheimer's disease (AD) posits that a deficiency in the neurotransmitter acetylcholine (B1216132) is a key factor in the cognitive decline observed in patients. A primary strategy for treating AD symptoms involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade acetylcholine in the synaptic cleft. nih.gov Thiourea derivatives have emerged as a class of compounds with potential as cholinesterase inhibitors. mdpi-res.com

Recent research has explored hybrid molecules incorporating both indazole and thiourea-related moieties as potential anti-Alzheimer's agents. A study focused on a series of indazole-based thiadiazole-containing thiazolidinone derivatives demonstrated significant inhibitory activity against both AChE and BuChE. researchgate.net The synthesis of these complex molecules notably proceeds through an indazole-based thiourea intermediate, highlighting the relevance of this core structure. researchgate.net

Several of the synthesized compounds exhibited potent inhibition of both enzymes, with IC₅₀ values in the low micromolar and even sub-micromolar range. For instance, compound 9 in the series, which features a para-trifluoromethyl substitution, was identified as the most potent AChE inhibitor with an IC₅₀ of 0.86 µM. researchgate.net The same study found that several analogues were also potent BuChE inhibitors, with compound 17 showing an IC₅₀ of 0.89 µM. researchgate.net These findings suggest that the indazole scaffold, when appropriately functionalized with thiourea-like linkers and other heterocyclic systems, represents a promising framework for the development of dual-acting cholinesterase inhibitors for AD therapy.

Table 1: In Vitro Cholinesterase Inhibitory Activity of Indazole-Based Thiadiazole-Thiazolidinone Analogues researchgate.net

Compound NumberSubstitution on Phenyl RingAChE IC₅₀ (µM)BuChE IC₅₀ (µM)
1 2-OH1.19 ± 0.420.98 ± 0.48
9 4-CF₃0.86 ± 0.301.66 ± 0.17
14 4-F1.10 ± 0.371.10 ± 0.37
15 2,4-di-Cl1.27 ± 0.401.27 ± 0.40
16 3-NO₂1.20 ± 0.471.45 ± 0.33
17 4-Cl1.30 ± 0.220.89 ± 0.12
Donepezil (Standard) -1.26 ± 0.181.35 ± 0.37

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the rise of drug-resistant strains. mdpi.com This has spurred the search for new antitubercular agents with novel mechanisms of action. The thiourea scaffold has been identified as a key pharmacophore in the development of potent antitubercular drugs. mdpi-res.comnih.gov

Research has focused on thiourea derivatives as inhibitors of essential mycobacterial enzymes, such as the enoyl-acyl carrier protein reductase (InhA), a key component of the fatty acid synthesis pathway and the target of the first-line drug isoniazid. mdpi.com A number of studies have synthesized and evaluated thiourea-based compounds for their ability to inhibit the growth of M. tuberculosis. mdpi.comnih.govgoogleapis.com

For example, a series of isonicotinyl hydrazones containing a phenylthiourea moiety were tested against M. tuberculosis H37Rv. dntb.gov.ua The most potent compound in this series, 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea , exhibited a minimum inhibitory concentration (MIC) of 0.49 µM, demonstrating significant activity. dntb.gov.ua Another study on thiourea-based derivatives identified compounds with MIC values as low as 0.78 µg/mL against M. tuberculosis and activity against latent forms of the bacteria. mdpi.com These findings underscore the potential of developing indazole-thiourea analogues as novel antitubercular agents.

Table 2: Antitubercular Activity of Representative Thiourea Analogues

CompoundTarget/StrainActivityReference
1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea M. tuberculosis H37RvMIC: 0.49 µM dntb.gov.ua
Thiourea Derivative 28 M. tuberculosis H37Rv (in macrophages)MIC₅₀: 2.3 ± 1.1 µM googleapis.com
Thiourea Derivative 16 M. tuberculosis hypervirulent strain M299MIC₅₀: 5.6 ± 1.2 µM googleapis.com
N-(cyclohexyl(methyl)carbomothioyl)-2-methylbenzamide (TU2) M. tuberculosisMIC₉₀: 11.2 µM nih.gov

Malaria, a parasitic disease caused by Plasmodium species, requires a continuous pipeline of new drugs due to the spread of resistance to existing therapies like artemisinin (B1665778) and chloroquine. mdpi.com Both thiourea and indazole scaffolds have been explored in the search for new antimalarial agents. mdpi.comresearchgate.net

Research into thiourea derivatives has shown their potential as antiprotozoal agents, including activity against Plasmodium falciparum. mdpi.com One study investigating bis-thiourea derivatives found that a trifluoromethyl derivative was the most potent compound against malaria, with an IC₅₀ value of 1.92 µM. researchgate.net

More distantly related but structurally informative are neocryptolepine (B1663133) derivatives, which are based on an indoloquinoline core. When functionalized with thiocarbamide (thiourea) side chains, these compounds have demonstrated exceptionally high antimalarial potency. nih.gov For instance, certain derivatives exhibited IC₅₀ values as low as 2.2 nM against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of P. falciparum. nih.gov While not direct analogues of this compound, these results highlight the significant potential of incorporating a thiourea moiety into heterocyclic systems to achieve potent antimalarial effects.

Table 3: Antimalarial Activity of Thiourea-Containing Analogues

Compound Class/DerivativeP. falciparum StrainIC₅₀Reference
Bis-thiourea derivative 18 Not Specified1.92 µM researchgate.net
Neocryptolepine derivative 17f NF54 (CQS)2.2 nM nih.gov
Neocryptolepine derivative 17i K1 (CQR)2.2 nM nih.gov

CQS: Chloroquine-Sensitive; CQR: Chloroquine-Resistant

Helminth infections in both humans and livestock are a significant health and economic issue, with drug resistance compromising the efficacy of existing anthelmintic drugs. researchgate.net This necessitates the discovery of novel chemical entities to combat these parasitic worms. Thiourea-containing compounds have been investigated for this purpose. nih.gov

While specific data on the anthelmintic activity of this compound analogues is limited, research on related heterocyclic thioureas provides valuable insights. For example, a study on N-(6-fluoro,7-chloro-BT-2-yl)-N′-(2-aryl-4-one-thiazolidin-3-yl)ureas, which are benzothiazole-urea analogues, demonstrated good to moderate anthelmintic activity against the earthworm Pheretima posthuma. nih.gov Another study noted that some 1H-indazole-4,7-quinones possess anthelmintic activity, though these are structurally distinct from thiourea derivatives. thieme-connect.de The anthelmintic potential of various 1,2,4-triazole (B32235) derivatives, which can be considered related to thiosemicarbazides (a close relative of thioureas), has also been demonstrated, with some compounds showing activity higher than the standard drug albendazole. mdpi.com These findings suggest that the broader class of heterocyclic thioureas is a promising area for the discovery of new anthelmintic agents.

Diuretics are drugs that increase urine output and are fundamental in treating conditions like hypertension and edema. Some heterocyclic compounds have been explored for their diuretic potential. Research has indicated that certain 1H-indazole-4,7-quinones possess diuretic activity. thieme-connect.de

Furthermore, the mechanism of action for some thiourea-based compounds has been linked to the inhibition of urea (B33335) transporters (UTs) in the kidney, which play a crucial role in the urine concentrating mechanism. researchgate.net For instance, dimethylthiourea (DMTU) was found to induce a significant diuretic effect in rats, increasing urine volume and urea excretion, suggesting it may act as an inhibitor of these transporters. researchgate.net Another study showed that intravenous administration of an indole (B1671886) thiazole (B1198619) derivative, a related heterocyclic structure, led to a 3- to 5-fold increase in urine output in rats. researchgate.net Although direct studies on this compound are lacking, the known diuretic effects of related heterocyclic scaffolds and simple thioureas suggest that this class of compounds warrants further investigation for potential diuretic properties. thieme-connect.deresearchgate.net

Structure Activity Relationship Sar Studies of 6 Methyl 1h Indazol 7 Yl Thiourea Analogues

Impact of Indazole Core Substitutions on Biological Efficacy

The indazole ring is a versatile scaffold in medicinal chemistry, and substitutions on this core can dramatically alter the biological efficacy of its derivatives. nih.gov SAR studies on various indazole-based compounds have demonstrated that the type and position of substituents are critical for activity. nih.gov

For instance, in the development of 1H-indazole-3-carboxamide derivatives as GSK-3 inhibitors, modifications at the 5-position of the indazole ring showed that a methoxy (B1213986) group led to higher potency compared to a methyl group, indicating the importance of this substituent for activity. rsc.org Similarly, for indazole arylsulfonamides acting as CCR4 antagonists, substitutions at the C5, C6, and C7 positions were generally not well-tolerated, with the exception of small groups like fluorine. acs.org The introduction of a fluorine atom at the C6 position maintained potency, while a C7 fluoro analogue showed lower potency. acs.org

In another study on indazole derivatives as FGFR1 inhibitors, increasing the size of substituents on a phenyl ring attached to the indazole core, from a 3-methoxyphenyl (B12655295) to a 3-isopropoxyphenyl group, led to an increase in activity. rsc.org The addition of a fluorine atom to the phenyl ring also markedly improved inhibitory activity. rsc.org The position of substituents is equally critical. The addition of an amino group at the 3-position of the indazole core in a series of ULK1 inhibitors resulted in a significant increase in potency, a finding predicted by docking models which suggested a new hydrogen-bonding interaction. ucm.es

These findings underscore that aryl groups at the C3 and C6 positions of the indazole core can be crucial for inhibitory activities. nih.gov The electronic properties and steric bulk of the substituents significantly influence binding affinity and, consequently, biological efficacy.

Table 1: Impact of Indazole Core Substitutions on Biological Activity

Indazole PositionSubstituentObserved Effect on Biological ActivityTarget/Model SystemReference
C3Amino GroupSignificant increase in potencyULK1 Inhibition ucm.es
C5Methyl GroupLower potency compared to methoxyGSK-3 Inhibition rsc.org
C5Methoxy GroupHigher potencyGSK-3 Inhibition rsc.org
C6FluorineEquipotent to unsubstituted analogueCCR4 Antagonism acs.org
C7FluorineLower potencyCCR4 Antagonism acs.org

Influence of Thiourea (B124793) Moiety Modifications on Activity Profiles

The thiourea moiety (-NH-C(=S)-NH-) is a key pharmacophore that contributes significantly to the biological activity of many compounds through its ability to form hydrogen bonds and interact with biological targets. analis.com.my Modifications to this group, including its replacement with bioisosteres, can profoundly impact the activity profile.

The hydrogen-bonding capability of the N-H groups and the sulfur atom of the thiourea moiety are fundamental to its interaction with enzymes and receptors. analis.com.mybiointerfaceresearch.com SAR studies have shown that the urea (B33335) moiety is often essential for activity, and its replacement can lead to a decrease in efficacy. nih.gov However, in some cases, side effects associated with the thiourea group have prompted its replacement with other functionalities. nih.gov

Bioisosteric replacement is a common strategy. For example, in the development of histamine (B1213489) H2-receptor antagonists, the thiourea group in metiamide (B374674) was replaced with a cyanoguanidine group to yield cimetidine, which had reduced toxicity. nih.gov Further modifications led to the discovery of ranitidine (B14927) (containing a 2,2-diamino-1-nitroethene group) and famotidine (B1672045) (with an N-aminosulfonylamidine moiety), demonstrating that these groups can be valid bioisosteres for the thiourea scaffold. nih.gov

In the context of anticancer agents, structural modifications, particularly the addition of electron-withdrawing substituents to N-aryl and N,N'-diaryl substituted thioureas, can enhance biological activity and specificity toward cancer cells. biointerfaceresearch.com The integration of heterocyclic moieties such as thiazole (B1198619), pyrazole (B372694), and pyran into thiourea derivatives has also shown promise in developing anticancer agents. mdpi.com

Table 2: Effect of Thiourea Moiety Modifications on Biological Activity

Original MoietyBioisosteric ReplacementResulting Compound Class/ExampleImpact on Activity/ProfileReference
ThioureaCyanoguanidineCimetidinePotent H2-receptor antagonist with reduced toxicity nih.gov
Thiourea2,2-diamino-1-nitroetheneRanitidineImproved biological activity as H2-receptor antagonist nih.gov
ThioureaN-aminosulfonylamidineFamotidineImproved biological activity as H2-receptor antagonist nih.gov
UreaThioureaTorsemide AnalogueGood lipophilicity profile for diuretic/antiepileptic use nih.gov
ThioureaN-Aryl/N,N'-diaryl substitutions with electron-withdrawing groupsAnticancer AgentsEnhanced biological activity and specificity biointerfaceresearch.com

Role of Linker Chemistry in Modulating Pharmacological Responses

The linker should be stable enough to survive systemic circulation but allow for the release of the active component at the target site if required. symeres.comnih.gov More hydrophobic linkers can sometimes lead to issues like aggregation and reduced half-life, whereas hydrophilic linkers may improve the biophysical profile. sygnaturediscovery.com

In SAR studies of bis-benzo[d] biointerfaceresearch.comnih.govdioxol-5-yl thioureas, the type of linker between the thiourea moieties significantly affected cytotoxicity. biointerfaceresearch.com Compounds with an ethylene (B1197577) or a thiourea linker showed improved cytotoxicity compared to those without a linker. biointerfaceresearch.com Similarly, in a series of antileishmanial thiourea derivatives, the length of the carbon spacer (linker) was found to be a crucial determinant of activity. mdpi.com The introduction of a piperazine (B1678402) ring as part of the linker structure in a second generation of compounds enhanced both potency and selectivity. mdpi.com

Table 3: Influence of Linker Chemistry on Pharmacological Properties

Compound ClassLinker TypeObserved ImpactReference
bis-benzo[d] biointerfaceresearch.comnih.govdioxol-5-yl thioureasNo linkerLower anticancer activity biointerfaceresearch.com
bis-benzo[d] biointerfaceresearch.comnih.govdioxol-5-yl thioureasEthylene or thiourea linkerImproved cytotoxicity biointerfaceresearch.com
Antileishmanial thioureasVariable carbon spacer lengthCrucial for maintaining activity mdpi.com
Antileishmanial thioureasPiperazine ring in linkerEnhanced potency and selectivity mdpi.com
Zinc Dipicolylamine-Based Drug ConjugatesCyclohexyl-para-chlorophenyl adjacent to drugFacilitated controlled release of the drug in vivo frontiersin.org

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design as biological systems, such as enzymes and receptors, are chiral. The interaction between a drug and its target is often highly stereospecific.

In the development of new therapeutics, addressing stereochemistry early in the process is important. nih.gov For example, designing analogues to eliminate stereocenters can simplify synthesis and avoid potential issues with chiral isomers having different pharmacological or toxicological profiles. ucm.es In a study on indazole-derived ULK1 inhibitors, a goal was to modify a 3-aminocyclohexane unit to eliminate its stereocenters while preserving key hydrogen-bonding interactions. ucm.es

The stereochemistry of specific bonds can also be crucial for activity. In a study of N-hydrazinecarbothioamide substituted indazoles, the stereochemistry of the imine double bond was established using NOESY measurements, highlighting its importance in defining the molecule's conformation and interaction with its target. nih.gov The unique three-dimensional structure of scaffolds like adamantane (B196018) can facilitate the precise positioning of substituents, allowing for a more effective exploration of drug targets. publish.csiro.au These examples emphasize that a thorough understanding of stereochemical aspects is indispensable for the rational design of potent and selective therapeutic agents based on the (6-methyl-1H-indazol-7-yl)thiourea scaffold.

Future Perspectives and Advanced Research Directions

Rational Design of Novel Indazole-Thiourea Derivatives

The rational design of new chemical entities is a foundational element of modern drug discovery, aiming to optimize therapeutic activity while minimizing side effects. For indazole-thiourea derivatives, this involves the strategic modification of the core structure to enhance interactions with biological targets. nih.gov The 1,3-disubstituted thiourea (B124793) scaffold is recognized for its potential for multi-directional activity, which can be finely tuned through rationally planned structural modifications. nih.gov

Structure-Activity Relationship (SAR) studies are crucial in this process. By systematically altering substituents on the indazole ring or the terminal phenyl group, researchers can glean insights into which chemical features are essential for biological effect. For instance, in other series of indazole derivatives, the addition of specific groups like nitro or ethoxy has been shown to significantly enhance anticancer potency. longdom.org Similarly, studies on thiourea analogs have demonstrated that bulky, electron-rich groups at certain positions can enhance inhibitory potency against specific targets. mdpi.com In one study, replacing a pyridine (B92270) ring with a 6-methyl-1H-indole, a close relative of the indazole core, was a key step in inhibitor design. nih.govacs.org These principles guide the design of new (6-methyl-1H-indazol-7-yl)thiourea derivatives, where modifications could be explored at various positions of the indazole and phenyl rings to improve efficacy.

Table 1: Exemplary Structure-Activity Relationship Insights for Heterocyclic Compounds

Compound Series Target/Activity Key Structural Insights Reference
Thiourea Analogs MK-2 Inhibition Bulky, electron-rich groups at C5 of the pyrazine (B50134) ring enhance potency. mdpi.com
Indazole Derivatives Anticancer (A549/MCF7) Nitro and ethoxy substitutions notably enhanced anticancer potency. longdom.org
Indazole-Pyrimidine Derivatives VEGFR-2 Inhibition Hydrogen bond-forming groups like amides and sulfonamides enhanced activity. rsc.org
2-(1H-indol-3-yl)ethylthiourea Derivatives Anti-HIV Activity Specific derivative 8 showed potent activity against HIV-1 wild type and resistant variants. nih.govnih.gov

This table presents findings from related compound classes that inform the rational design of novel indazole-thiourea derivatives.

Exploration of New Biological Targets and Pathways

While existing research has identified several biological targets for indazole and thiourea compounds separately, the exploration of novel targets for the hybrid scaffold is a key area for future research. The thiourea moiety is known to form stable hydrogen bonds with biological targets, a critical feature for ligand-receptor interactions. nih.gov

Indazole derivatives are famously active as kinase inhibitors, targeting enzymes like VEGFR, PDGFR, FGFR, and EGFR, which are crucial in cancer cell signaling pathways. rsc.orgnih.gov For example, Pazopanib, an indazole-containing drug, is a potent tyrosine kinase inhibitor. nih.gov On the other hand, thiourea-based compounds have been identified as inhibitors for different targets, including the B-Cell Lymphoma 6 (BCL6) BTB domain, Mitogen-activated protein kinase-activated protein kinase 2 (MK-2), and sirtuin-1. mdpi.comnih.govpensoft.net A compound closely related to the subject, 1-(1H-indazol-6-yl)-3-(2-methylphenyl)thiourea, has been noted for its potential in enzyme inhibition, underscoring the promise of this chemical class in targeting enzymatic dysregulation. ontosight.ai

Future research should focus on screening this compound and its novel analogs against a broad panel of kinases and other enzymes implicated in diseases ranging from cancer to inflammation. Identifying a unique target or a novel polypharmacological profile, where the compound interacts with multiple targets, could open up new therapeutic avenues.

Table 2: Known Biological Targets for Indazole and Thiourea Scaffolds

Scaffold Target Class Specific Examples Associated Disease Reference
Indazole Protein Kinases VEGFR, PDGFR, FGFR, EGFR, c-Kit Cancer rsc.orgnih.gov
Indazole Other Enzymes IDO1, PDK1 Cancer, Inflammation nih.gov
Thiourea Protein-Protein Interactions BCL6 BTB Domain Cancer nih.govacs.orgnih.gov
Thiourea Protein Kinases MK-2 Inflammatory Diseases mdpi.com
Thiourea Deacetylases Sirtuin-1 Cancer pensoft.net
Thiourea Topoisomerases DNA Gyrase, Topoisomerase IV Bacterial Infections nih.govnih.gov

Advanced Drug Delivery Systems for Indazole-Thiourea Compounds

The therapeutic success of a potent molecule often depends on its effective delivery to the site of action. Advanced drug delivery systems (DDS) offer a means to improve the solubility, stability, and bioavailability of compounds like this compound. nih.gov These systems can also enable controlled release and targeted delivery, enhancing efficacy while reducing systemic toxicity. nih.gov

Nanoparticle-based systems are particularly promising. For instance, a thiourea derivative has been successfully incorporated into poly(D,L-lactic-co-glycolic acid) (PLGA) nanoparticles. nih.govresearchgate.net This formulation improved the in vitro activity against Leishmania amazonensis and increased the selectivity index significantly compared to the free drug, likely by enhancing selective delivery to infected cells. nih.govresearchgate.net Another study utilized silicon nanoparticles (SiNPs) to deliver a thiourea functionalized with an anticancer drug, demonstrating targeted uptake in cancer cells overexpressing the epidermal growth factor receptor (EGFR). acs.org

Future work on indazole-thiourea compounds should explore encapsulation in various nanocarriers, such as liposomes, polymeric micelles, and inorganic nanoparticles, to overcome potential issues like poor water solubility. mdpi.comqub.ac.uk These advanced formulations could be further modified with targeting ligands to direct the drug specifically to diseased tissues, such as tumors, thereby maximizing therapeutic impact.

Table 3: Nanoparticle-Based Delivery of Thiourea Derivatives

Nanoparticle System Drug/Compound Key Findings Reference
PLGA Nanoparticles N-(3,4-methylenedioxyphenyl)-N'-(2-phenethyl) thiourea Potentiated therapeutic effect, improved selectivity index to 68.49 (vs. 30.14 for reference drug). nih.govresearchgate.net
Silicon Nanoparticles (SiNPs) Thiourea-functionalized SiNPs Demonstrated internalization and receptor-mediated targeting in EGFR-expressing cancer cells. acs.org
Fe3O4@C18 Nanostructures Hybrid Thiourea Derivatives Developed as a novel strategy for antifungal applications. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery pipeline, making it faster, more cost-effective, and more accurate. nih.gov These computational tools can be applied at every stage, from identifying novel drug targets to designing and optimizing lead compounds. nih.govyoutube.com

For the discovery of new indazole-thiourea derivatives, AI and ML can be used for:

Virtual High-Throughput Screening (vHTS): ML models can screen vast virtual libraries of compounds to identify those most likely to be active against a specific biological target, prioritizing them for synthesis and experimental testing. nih.gov

De Novo Design: Generative AI models can design entirely new molecules with desired properties. youtube.com These models can learn the "language" of chemistry to generate novel indazole-thiourea structures that are predicted to have high potency and favorable drug-like properties. youtube.comyoutube.com

Predictive Modeling: Computational methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and molecular dynamics simulations are used to build predictive models of how a compound will interact with its target. mdpi.com Such studies on thiourea analogs have provided crucial insights for rational molecule modification. mdpi.com These models help researchers understand the molecular basis of activity and guide the design of more effective inhibitors. nih.govnih.gov

The integration of these AI/ML approaches will accelerate the exploration of the chemical space around the indazole-thiourea scaffold, leading to the more rapid discovery of promising clinical candidates. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization techniques for (6-methyl-1H-indazol-7-yl)thiourea?

  • Methodological Answer : Synthesis typically involves condensation reactions between 6-methyl-1H-indazol-7-amine and thiocarbonyl precursors under acidic or basic conditions. Purification is achieved via recrystallization or column chromatography. Characterization employs FTIR (C=S stretch at ~1190 cm⁻¹), 1H^1 \text{H}-/13C^{13}\text{C}-NMR (aromatic protons and NH signals), and CHNS elemental analysis to confirm stoichiometry .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, lab coats, goggles), work in a fume hood to avoid aerosol inhalation, and minimize skin contact due to sensitization risks. Store in airtight containers, and dispose of waste via approved protocols for sulfur-containing organics. Thyroid toxicity and respiratory hazards necessitate regular health monitoring .

Q. How do spectroscopic methods validate the structural integrity of thiourea derivatives like this compound?

  • Methodological Answer : FTIR identifies thiourea-specific bands (C=S, N-H stretches), while 1H^1 \text{H}-NMR resolves indazole aromatic protons (6.8–8.2 ppm) and NH groups (broad signals ~10 ppm). Mass spectrometry confirms molecular ion peaks (e.g., ESI-MS for [M+H]+^+) .

Advanced Research Questions

Q. How can researchers evaluate the impact of this compound on mitochondrial apoptosis pathways?

  • Methodological Answer : Use JC-1 dye with flow cytometry to measure ΔψM collapse in cancer cells. Validate intrinsic apoptosis via Western blot (cytochrome c release, Bax/Bcl-2 ratio) and caspase-3/9 activation assays. Dose-response studies (0.1–100 µM) can identify IC50_{50} values .

Q. What computational approaches predict structure-activity relationships (SAR) for this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d,p) basis sets optimizes molecular geometry. Calculate quantum parameters (HOMO-LUMO gap, dipole moments) to correlate with experimental bioactivity. Molecular docking (AutoDock/Vina) predicts binding affinities for targets like Bcl-2 .

Q. How can experimental discrepancies in biological activity across thiourea derivatives be resolved?

  • Methodological Answer : Perform statistical validation (ANOVA, Tukey’s HSD) to assess assay reproducibility. Control variables (pH, solvent polarity, cell line specificity) and conduct SAR studies by systematically modifying substituents (e.g., indazole methylation or thiourea N-alkylation) .

Q. What methodologies elucidate interactions between this compound and tyrosine phosphatases?

  • Methodological Answer : Use surface plasmon resonance (SPR) to quantify binding kinetics (KdK_d) with recombinant enzymes. Competitive inhibition assays (e.g., pNPP hydrolysis) and X-ray crystallography (SHELX-refined structures) reveal active-site interactions .

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